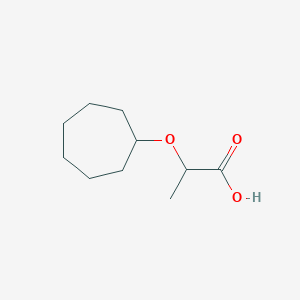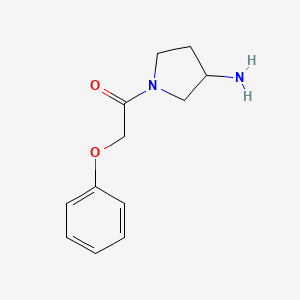
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one
Overview
Description
“1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one” is a compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an amine group (-NH2) and a phenoxy group (-OC6H5). The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . The presence of different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Research Applications
Asymmetric Synthesis and Antibacterial Properties
Asymmetric Synthesis : The compound "1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one" and its analogs have been explored for their asymmetric synthesis methods. For instance, efficient asymmetric syntheses of the enantiomers of antibacterial agents within the quinolonecarboxylic acid class have been developed. The synthesis process highlights the significance of enantiomers in improving antibacterial activity against both aerobic and anaerobic bacteria, suggesting the clinical potential of these compounds from a stereochemistry perspective (Rosen et al., 1988).
Antibacterial Activity : Research on pyridonecarboxylic acids, a class to which this compound is closely related, has shown that modifications at certain positions can significantly enhance antibacterial activity. This emphasizes the potential of structural analogs of "this compound" in the development of new antibacterial agents (Egawa et al., 1984).
Chemical Transformations and Applications
Regioselective Synthesis : Studies have demonstrated regioselective synthesis techniques for creating derivatives of pyrrolidin-2-ones, which are structurally related to "this compound". Such methodologies are crucial for the targeted development of compounds with specific biological or chemical properties (Sadovoy et al., 2011).
Synthesis of Bioactive Molecules : The compound and its related structures have been utilized in the synthesis of bioactive molecules, such as syn/anti-1,3-amino alcohols, through proline-catalyzed sequential alpha-aminoxylation/alpha-amination. This highlights the compound's role in the synthesis of complex molecules with potential biological activities (Jha et al., 2010).
Novel Synthetic Approaches and Chemical Properties
Unconventional Nucleotide Analogues : The synthesis of N-substituted pyrrolidin-2-ones, which share a core structure with "this compound", has been investigated for potential applications in nucleotide analogue development. These efforts underscore the versatility of pyrrolidin-2-one derivatives in synthetic organic chemistry and potential therapeutic applications (Koomen et al., 1973).
Water-Soluble Aminoxyls : Research into water-soluble aminoxyls, compounds related to the structure of "this compound", has provided insights into the solubility and association properties of these molecules in various solvents. This is crucial for their application in biological systems and for understanding their chemical behavior (Marx & Rassat, 2002).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways, depending on their specific biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic potential. Pyrrolidine derivatives are generally well-absorbed and can be metabolized by a variety of enzymatic pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to modulation of signal transduction pathways or even cell death, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s stability could be affected by extremes of pH or temperature, while its efficacy could be influenced by the presence of other competing molecules or inhibitors .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as topoisomerase IV and DNA gyrase is crucial in inhibiting bacterial nucleic acid synthesis . These interactions disrupt the enzymes’ functions, leading to the breakage of bacterial chromosomes and ultimately inhibiting bacterial growth.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes such as topoisomerase IV and DNA gyrase, inhibiting their activity . Additionally, it affects the FGFR signaling pathway by binding to the receptor and preventing its activation, leading to downstream effects on cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential phototoxicity and cytotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific tissues, impacting its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXVHMRVWAXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)



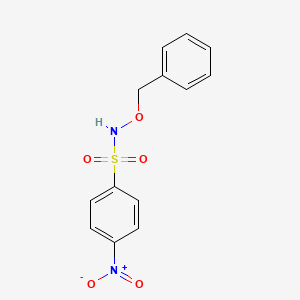
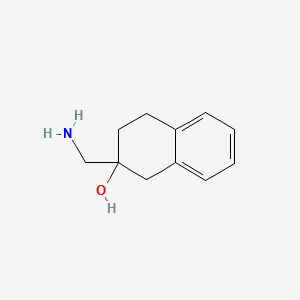
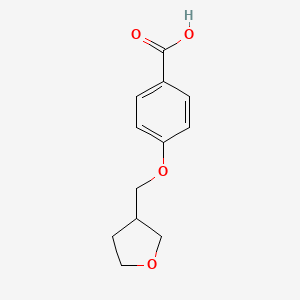
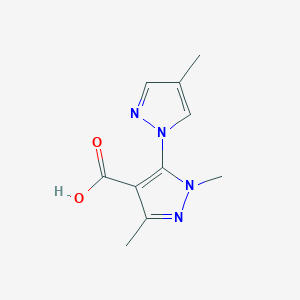
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)
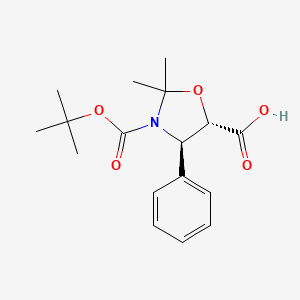
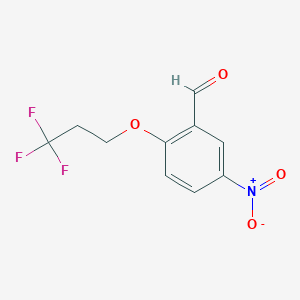
![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)

